

Introduction: The Architectural and Electronic Profile of 1-(4-Nitrophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Nitrophenyl)-1H-pyrrole

Cat. No.: B1296268

[Get Quote](#)

1-(4-Nitrophenyl)-1H-pyrrole, with the chemical formula $C_{10}H_8N_2O_2$, is a molecule of significant interest in organic synthesis and materials science.^[1] It serves as a versatile building block, integrating an electron-rich pyrrole ring with a strongly electron-deficient nitrophenyl moiety. This inherent electronic dichotomy, a "push-pull" system, is the foundation of its unique chemical reactivity and photophysical properties. Understanding the nuanced details of its three-dimensional structure and the nature of its chemical bonds is paramount for predicting its behavior and designing novel applications. This guide will explore the molecule's geometry, the electronic interplay between its two aromatic systems, its spectroscopic signatures, and a validated computational workflow for its in-silico investigation.

Molecular Geometry and Solid-State Conformation

The molecular architecture of NPP is defined by a pyrrole ring linked to a para-substituted nitrophenyl ring through a central Carbon-Nitrogen (C-N) bond. While specific single-crystal X-ray diffraction data for the unsubstituted NPP is not readily available in public databases, extensive crystallographic studies on closely related N-arylpyrroles and nitrophenyl-substituted heterocycles provide critical insights into its likely conformation.^{[2][3][4]}

A key structural parameter is the dihedral angle between the planes of the pyrrole and the phenyl rings. This angle dictates the extent of π -conjugation between the two aromatic systems. In analogous structures, this angle is non-zero, indicating a twisted conformation. This twist arises from steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrrole ring. While a fully planar conformation would maximize π -orbital

overlap, the steric cost is too high. Density Functional Theory (DFT) calculations suggest that for many N-arylpyrroles, the energy minimum is found at a dihedral angle between 30° and 60°. [5] This non-planar arrangement has profound implications for the molecule's electronic structure, disrupting the continuous delocalization of electrons across the entire molecule.

Table 1: Predicted and Representative Geometric Parameters for **1-(4-Nitrophenyl)-1H-pyrrole**

Parameter	Description	Typical Value	Rationale & References
C-N (Inter-ring)	Bond length between pyrrole N and phenyl C	~1.43 Å	Shorter than a typical C-N single bond (~1.47 Å) due to partial double bond character from conjugation.
N-O (Nitro)	Bond length within the nitro group	~1.22 Å	Characteristic of the delocalized N-O bond in a nitro group.
C-C (Pyrrole)	Average bond length in the pyrrole ring	~1.38 Å	Intermediate between single and double bonds, indicative of aromaticity.[6]
C-C (Phenyl)	Average bond length in the phenyl ring	~1.39 Å	Typical for an aromatic benzene ring.
Dihedral Angle	Torsion angle between the two rings	30° - 60°	A compromise between maximizing π-conjugation (favoring planarity) and minimizing steric hindrance.[5]

Electronic Structure and Intramolecular Bonding

The bonding in NPP is a fascinating case study in substituent effects on aromatic systems. The molecule is comprised of two distinct electronic domains: the π -excessive pyrrole ring and the π -deficient nitrophenyl ring.

- Aromaticity and Electron Distribution: The pyrrole ring achieves its aromatic sextet by incorporating the lone pair of electrons from its sp^2 -hybridized nitrogen atom into the π -system.^{[6][7]} This makes the carbon atoms of the pyrrole ring electron-rich and nucleophilic. Conversely, the nitro group ($-NO_2$) is a powerful electron-withdrawing group, both through induction and resonance.^[8] It strongly deactivates the phenyl ring, pulling electron density away from the aromatic system and creating a significant dipole moment.^[7]
- The Push-Pull System: The nitrogen of the pyrrole ring "pushes" electron density into the phenyl ring, while the nitro group "pulls" it away. This intramolecular charge transfer (ICT) is a defining feature of NPP. The resonance structures below illustrate how the positive charge on the pyrrole nitrogen can be delocalized onto the oxygen atoms of the nitro group, highlighting the electronic communication between the two ends of the molecule. This charge separation is responsible for its significant solvatochromism and potential applications in nonlinear optics.^[9]

 Resonance Structures of NPP *Caption: Key resonance structures of **1-(4-Nitrophenyl)-1H-pyrrole** illustrating the intramolecular charge transfer from the electron-donating pyrrole ring to the electron-withdrawing nitro group.*

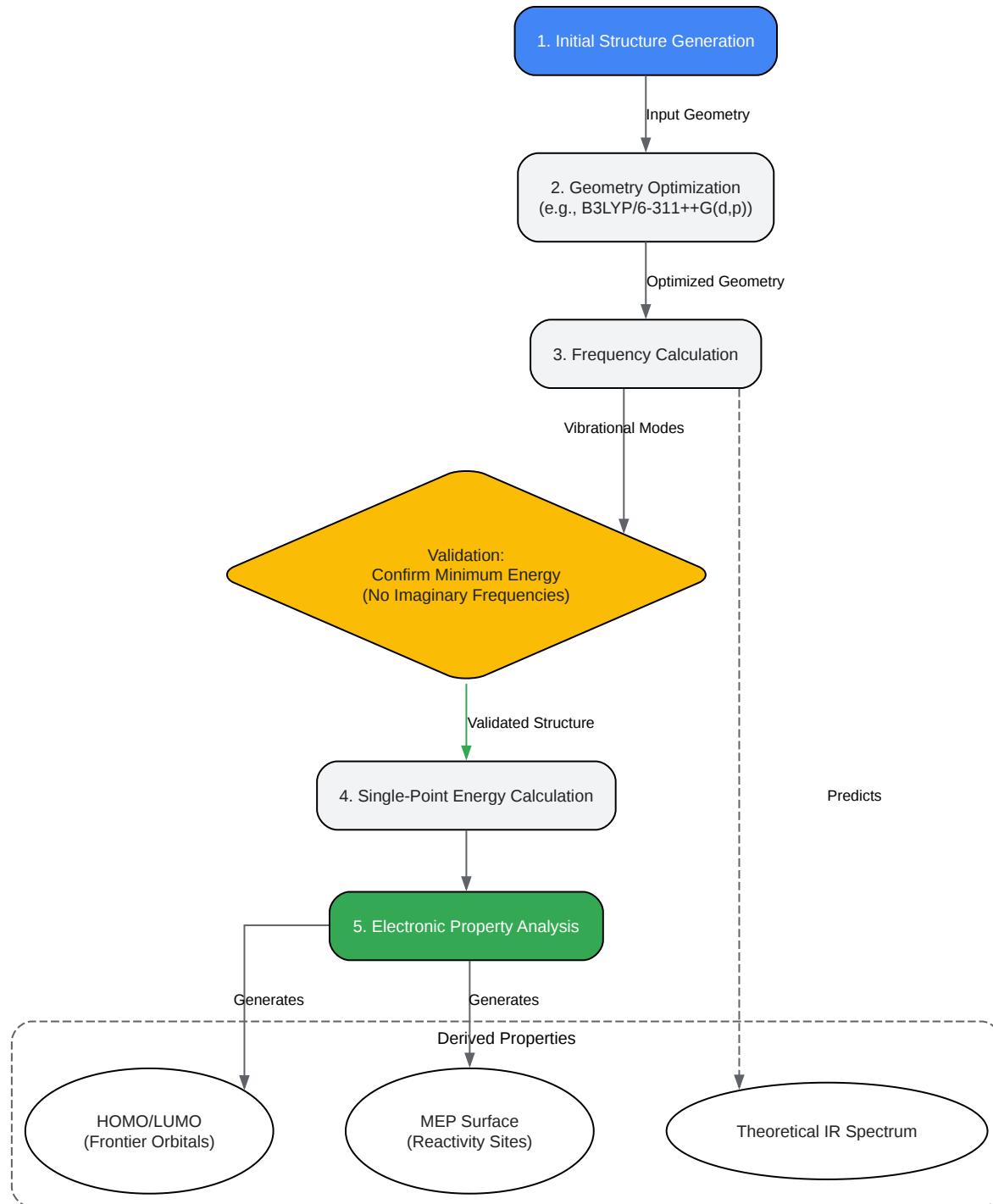
- Nature of the Inter-ring C-N Bond: The bond connecting the two rings possesses partial double-bond character due to the delocalization of the pyrrole nitrogen's lone pair into the phenyl ring. This is reflected in its bond length, which is shorter than a standard C-N single bond. However, the non-planar geometry limits the effectiveness of this conjugation, making the bond weaker and more flexible than a true double bond.

Spectroscopic Characterization: A Practical Fingerprint

Spectroscopic methods provide an empirical confirmation of the structure and electronic nature of NPP.

- ^1H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. The protons on the phenyl ring typically appear as two distinct doublets (an AA'BB' system) due to the para-substitution. The protons ortho to the electron-withdrawing nitro group are shifted significantly downfield ($\delta \approx 8.3$ ppm), while those meta to it appear further upfield ($\delta \approx 7.5$ ppm).[10] The pyrrole protons also show distinct signals, typically as two triplets (or more complex multiplets) in the $\delta \approx 6.4\text{-}7.2$ ppm range.[10][11]
- ^{13}C NMR Spectroscopy: The carbon spectrum corroborates the electronic effects. The phenyl carbon directly attached to the nitro group (C-NO_2) is highly deshielded. Similarly, the carbon attached to the pyrrole nitrogen (C-N) is also shifted downfield. The carbons of the pyrrole ring appear in the aromatic region, with their specific shifts influenced by the overall electron density.[12]
- Infrared (IR) Spectroscopy: The IR spectrum displays several key absorption bands that are diagnostic for the functional groups present.
 - N-O Stretching: Two strong, characteristic bands appear for the nitro group: an asymmetric stretch around $1500\text{-}1530\text{ cm}^{-1}$ and a symmetric stretch around $1330\text{-}1350\text{ cm}^{-1}$.
 - Aromatic C-H Stretching: Signals appear just above 3000 cm^{-1} .
 - Aromatic C=C Stretching: Multiple bands are observed in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- UV-Visible Spectroscopy: Due to the extended π -system and the intramolecular charge transfer character, NPP exhibits strong absorption in the UV region. The primary absorption band is attributed to a $\pi \rightarrow \pi^*$ transition. The exact position of the absorption maximum (λ_{max}) is sensitive to solvent polarity, a hallmark of molecules with significant ICT character.[13]

Computational Analysis: A Predictive Workflow


Density Functional Theory (DFT) is a powerful tool for investigating the structure and properties of molecules like NPP, providing insights that complement experimental data.[14][15] The following workflow outlines a standard computational protocol.

Experimental Protocol: DFT Analysis of NPP

- Input Structure Generation: Build an initial 3D structure of **1-(4-Nitrophenyl)-1H-pyrrole** using molecular modeling software.
- Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
 - Methodology: Use a suitable functional and basis set, such as B3LYP/6-311++G(d,p), which has been shown to provide accurate results for similar organic molecules.[\[16\]](#) The causality for this choice is its proven balance of computational cost and accuracy for predicting geometries and electronic properties of medium-sized organic systems.
- Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry.
 - Self-Validation: This step is critical for verifying that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of any imaginary frequencies confirms a stable structure. This calculation also provides a theoretical IR spectrum for comparison with experimental data.
- Electronic Property Analysis: Using the optimized geometry, perform a single-point energy calculation to derive key electronic properties.
 - Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized primarily on the electron-rich pyrrole moiety, while the LUMO will be concentrated on the electron-deficient nitrophenyl ring, visually confirming the ICT nature of the $S_0 \rightarrow S_1$ transition.
 - Molecular Electrostatic Potential (MEP): Generate an MEP surface map. This map will visually identify the electron-rich (negative potential, typically colored red) regions around the nitro group's oxygen atoms and the electron-poor (positive potential, blue) regions, providing a guide to the molecule's reactive sites for electrophilic and nucleophilic attack.
[\[9\]](#)

Diagram: Computational Workflow for NPP Analysis

Computational Workflow for 1-(4-Nitrophenyl)-1H-pyrrole Analysis

[Click to download full resolution via product page](#)

A validated workflow for the computational analysis of NPP using DFT.

Conclusion

The molecular structure of **1-(4-Nitrophenyl)-1H-pyrrole** is characterized by a non-planar arrangement of its two aromatic rings, a result of the balance between electronic conjugation and steric repulsion. This geometry, coupled with the powerful push-pull electronic system created by the electron-donating pyrrole and electron-withdrawing nitrophenyl groups, defines its bonding, reactivity, and spectroscopic properties. The intramolecular charge transfer inherent in its design makes it a molecule of continuing interest. The integrated approach of experimental characterization and computational analysis presented in this guide provides a robust framework for understanding and predicting the behavior of this and related heterocyclic systems in advanced applications.

References

- 1-(4-NITROPHENYL)PYRROLE. gsrs. [\[Link\]](#)
- **1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde.** PubChem. [\[Link\]](#)
- Electronic Supplementary Information for Ultrafine Hybrid Cu₂O-Fe₂O₃ Nanoparticles Stabilized by Hexaphenylbenzene Based Supramolecular Assemblies: A Photocatalytic System for Ullmann-Goldberg Coupling Reaction. Royal Society of Chemistry. [\[Link\]](#)
- 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-. PubChem. [\[Link\]](#)
- 2,5-dimethyl-**1-(4-nitrophenyl)-1H-pyrrole**. PubChem. [\[Link\]](#)
- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. National Institutes of Health (PMC). [\[Link\]](#)
- How the nitro group position determines the emission properties of π -expanded diketopyrrolopyrroles. Royal Society of Chemistry Publishing. [\[Link\]](#)
- Computational study about the derivatives of pyrrole as high-energy-density compounds.
- X-Ray Crystallographic Analysis Report. Royal Society of Chemistry. [\[Link\]](#)
- Substituent Effect of Nitro Group on Aromaticity of Carbazole Rings. Semantic Scholar. [\[Link\]](#)
- Crystallography and magnetism of two 1-(4-nitroxyphenyl)pyrroles. PubMed. [\[Link\]](#)
- Heterocyclic Amines. Chemistry LibreTexts. [\[Link\]](#)
- Pyrrole. Wikipedia. [\[Link\]](#)
- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. National Institutes of Health (PMC). [\[Link\]](#)
- Synthesis and Characterization of some new pyrazoline derivatives. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [\[Link\]](#)
- X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines.

- Formation of N-Alkylpyrroles via Intermolecular Redox Amination.
- Facile synthesis of N-aryl pyrroles via Cu(II)-mediated cross coupling of electron deficient pyrroles and arylboronic acids. PubMed. [\[Link\]](#)
- X-ray crystallography of (1R,2R,4S,5S,8S)-2,8-bis(4-chlorophenyl)-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[17]octane.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (PMC). [\[Link\]](#)
- Innovation of some novel complexes based on 1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies.
- ¹H NMR spectra of 1H-pyrrole (1) in different solvents.
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. CSCanada. [\[Link\]](#)
- Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. ScienceDirect. [\[Link\]](#)
- Electrochemical and optical properties of poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole).
- ¹H NMR Spectrum of 1-(4-methoxyphenyl)-1H pyrrole.
- Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions.
- Pyrrole. NIST WebBook. [\[Link\]](#)
- Intramolecular N–O Bond Formation for the Synthesis of N-Alkyl and N-Aryl Isoxazolidines.
- Nature of Linear Spectral Properties and Fast Electronic Relaxations in Green Fluorescent Pyrrolo[3,4-c]Pyridine Deriv
- Structure and bonding in pyrrole. YouTube. [\[Link\]](#)
- Facile Synthesis of N-Aryl Pyrroles via Cu(II)-Mediated Cross-Coupling of Electron-Deficient Pyrroles and Arylboronic Acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Crystallography and magnetism of two 1-(4-nitroxyphenyl)pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How the nitro group position determines the emission properties of π -expanded diketopyrrolopyrroles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5]-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Nature of Linear Spectral Properties and Fast Electronic Relaxations in Green Fluorescent Pyrrolo[3,4-c]Pyridine Derivative [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Architectural and Electronic Profile of 1-(4-Nitrophenyl)-1H-pyrrole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296268#1-4-nitrophenyl-1h-pyrrole-molecular-structure-and-bonding>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com